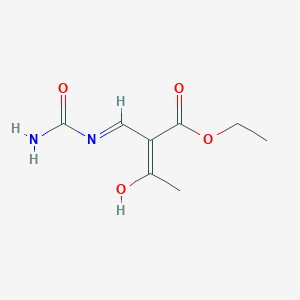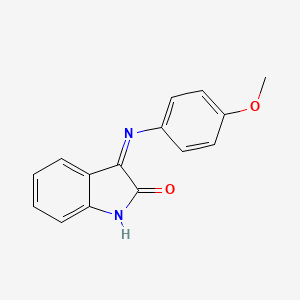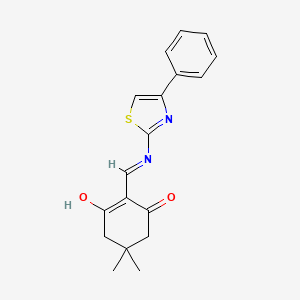
5,5-Dimethyl-2-(((4-phenyl(2,5-thiazolyl))amino)methylene)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-2-(((4-phenyl(2,5-thiazolyl))amino)methylene)cyclohexane-1,3-dione, also known as 5,5-dimethylthiazolidin-2-one (DMT), is a cyclic compound with a thiazole ring in the center. It is a widely used compound in organic synthesis, medicinal chemistry, and biochemistry. DMT is a versatile compound with a wide range of applications, from drug synthesis to biochemical research.
作用机制
DMT is a cyclic compound with a thiazole ring in the center. The thiazole ring is able to interact with a variety of biomolecules, including proteins, enzymes, and other biomolecules. The interaction of the thiazole ring with these molecules can alter their structure and function, resulting in a variety of effects. For example, DMT can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It can also bind to proteins and alter their structure, resulting in an increased affinity for other molecules.
Biochemical and Physiological Effects
DMT has a variety of biochemical and physiological effects. It can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It can also bind to proteins and alter their structure, resulting in an increased affinity for other molecules. In addition, DMT can affect the activity of ion channels, resulting in changes in cell membrane potential and ion transport.
实验室实验的优点和局限性
The use of DMT in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of ways, from drug synthesis to biochemical research. It is also relatively easy to synthesize and has a wide range of applications. However, there are some limitations to its use in laboratory experiments. For example, its solubility in water is limited, which can make it difficult to use in certain experiments. In addition, its reactivity can be unpredictable, which can limit its use in certain applications.
未来方向
The use of DMT in scientific research is constantly evolving. One promising area of research is its use in drug delivery systems. DMT can be used to modify the structure of proteins and other biomolecules, allowing them to interact with drugs in new ways. This could lead to the development of more effective and targeted drug delivery systems. In addition, DMT could be used to develop new and more efficient methods of drug synthesis. Finally, DMT could be used to study the structure and function of proteins and other biomolecules, leading to a better understanding of their role in disease and the development of new treatments.
合成方法
DMT can be synthesized in a variety of ways. The most common method is the reaction of 4-phenylthiazole with 5,5-Dimethyl-2-(((4-phenyl(2,5-thiazolyl))amino)methylene)cyclohexane-1,3-dionehydantoin in the presence of an acid catalyst. This reaction produces a dicarboxylic acid, which can then be reduced to the desired product. Other methods of synthesis include the reaction of 4-phenylthiazole with a primary amine, such as pyrrolidine, and the reaction of 4-phenylthiazole with a secondary amine, such as ethylenediamine.
科学研究应用
DMT has a wide range of applications in scientific research. It is used in organic synthesis and medicinal chemistry as an intermediate for the synthesis of a variety of drugs, including antibiotics, anti-inflammatory agents, and anti-cancer agents. It is also used in biochemistry as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, DMT has been used in the study of protein-protein interactions, as well as in the development of new drugs and drug delivery systems.
属性
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(E)-(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-18(2)8-15(21)13(16(22)9-18)10-19-17-20-14(11-23-17)12-6-4-3-5-7-12/h3-7,10-11,21H,8-9H2,1-2H3/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXOISPGMXTDCL-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=NC(=CS2)C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)/C=N/C2=NC(=CS2)C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}cyclohexane-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


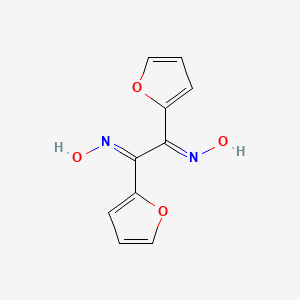
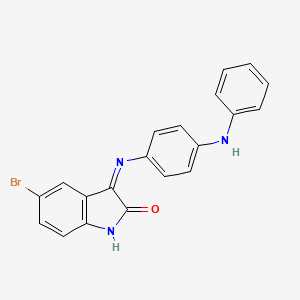

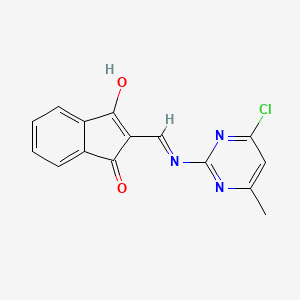

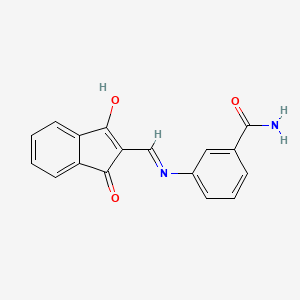
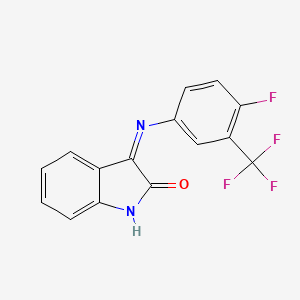
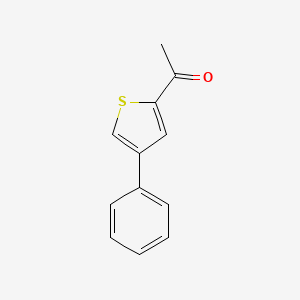
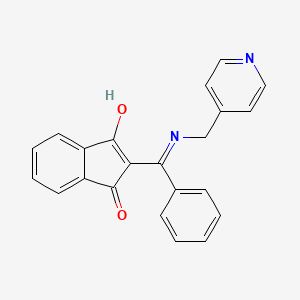
![N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea](/img/structure/B6300483.png)
